Kinase Selectivity: The Impact of 7-Position Substitution on Aurora Kinase A/B Isoform Selectivity
The choice of substituent at the 7-position of the imidazo[4,5-b]pyridine scaffold is a critical determinant of isoform selectivity within the Aurora kinase family. The development of a highly selective Aurora-A inhibitor (compound 28c) was achieved by optimizing the 7-substituent, demonstrating that a 7-ethynyl group is a key intermediate on the path to achieving this selectivity, whereas a 7-H analog lacks the required binding interactions [1]. The target compound 7-ethynyl-3H-imidazo[4,5-b]pyridine represents the foundational synthetic handle for creating such selective inhibitors.
| Evidence Dimension | Kinase Isoform Selectivity |
|---|---|
| Target Compound Data | The 7-ethynyl group is a crucial synthetic handle for creating Aurora-A selective inhibitors with sub-micromolar cellular activity [1]. |
| Comparator Or Baseline | 7-H or other 7-substituted imidazo[4,5-b]pyridine analogs; C7-imidazo[4,5-b]pyridine derivatization is essential for achieving high selectivity [1]. |
| Quantified Difference | N/A (Qualitative: The specific nature of the 7-substituent enables a unique selectivity profile not achievable with the unsubstituted core). |
| Conditions | Aurora-A and Aurora-B kinase inhibition assays; cellular assays. |
Why This Matters
Selecting 7-ethynyl-3H-imidazo[4,5-b]pyridine as a starting point for SAR studies is essential for exploring chemical space that leads to Aurora-A selective inhibitors, a feature not guaranteed by other 7-substituted or unsubstituted analogs.
- [1] Bavetsias V, Faisal A, Crumpler S, et al. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. 2013;56(22):9122-9135. doi:10.1021/jm401115g View Source
